Cas no 16662-47-8 (Gallopamil)

Gallopamil structure
Nom du produit:Gallopamil
Numéro CAS:16662-47-8
Le MF:C28H40N2O5
Mégawatts:484.6276
MDL:MFCD00058000
CID:93770
PubChem ID:24277852
Gallopamil Propriétés chimiques et physiques
Nom et identifiant
-
- 5-((3,4-Dimethoxyphenethyl)(methyl)amino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- Gallopamil [INN:BAN]
- Gallopamil
- 5-((3,4-Dimethoxyphenethyl)methylamino)-2-isopropyl-2-(3,4,5-trimethoxyphenyl)valeronitrile
- D 600
- Gallopamillum
- Gallopamillum [INN-Latin]
- Galopamilo
- Galopamilo [INN-Spanish]
- UNII-39WPC8JHR8
- Benzeneacetonitrile, alpha-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-3,4,5-trimethoxy-alpha-(1-methylethyl)-
- 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- D 600
- C13764
- dl-D 600
- Lu 30-029
- CoMpound D 600
- Methoxyverapamil
- D 600 (vasodilator)
- (±)-Methoxyverapamil hydrochloride Solution, 100ppm
- (±)-Methoxyverapamil hydrochloride Solution, 1000ppm
- (+/-)-METHOXYVERAPAMIL HYDROCHLORIDE (D6 00) (GALLOPAMIL)
- 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)valeronitrile
- Q412127
- D08009
- NSC_119442
- NCGC00015686-10
- SCHEMBL49428
- CCG-204863
- NCGC00015686-07
- CAS_119442
- NCGC00089760-02
- Bio1_000389
- 39WPC8JHR8
- NCGC00089760-03
- KBio3_000206
- SDCCGSBI-0050756.P002
- METHOXYVERAPAMILHYDROCHLORIDE
- PDSP1_001085
- DB12923
- NCGC00015686-04
- NCGC00015686-09
- CHEBI:34772
- HSCI1_000351
- Bio2_000583
- Bio1_001367
- CHEMBL51149
- BRD-A52922642-001-02-9
- HMS1791F05
- KBioSS_000103
- NCGC00015686-06
- IDI1_033853
- HY-14276
- KBio2_002671
- D600
- XQLWNAFCTODIRK-UHFFFAOYSA-N
- Methoxyverapamil hydrochloride
- (+/-)-Methoxyverapamil hydrochloride
- CS-0002968
- GALLOPAMIL [WHO-DD]
- Bio1_000878
- Benzeneacetonitrile, alpha-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-alpha-(1-methylethyl)-
- KBio3_000205
- BRD-A52922642-003-01-7
- PDSP2_001069
- Lopac0_000778
- Gallopamil (INN)
- 5-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
- C28H40N2O5
- BSPBio_001383
- GALLOPAMIL [MI]
- KBio2_005239
- Bio2_000103
- NCGC00089760-05
- AKOS015914091
- NS00007539
- DTXSID5045172
- 5-[[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)pentanenitrile #
- HMS1989F05
- NCGC00089760-04
- (+/-)-Methoxyverapamil
- 16662-47-8
- NCGC00015686-05
- GALLOPAMIL [INN]
- NCGC00015686-03
- BDBM82061
- .ALPHA.-ISOPROPYL-.ALPHA.-((N-METHYL-N-HOMOVERATRYL)-.GAMMA.-AMINOPROPYL)-3,4,5-TRIMETHOXYPHENYLACETONITRILE
- KBio2_000103
- NCGC00015686-13
- .ALPHA.-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-3,4,5-TRIMETHOXY-.ALPHA.-(1-METHYLETHYL)BENZENEACETONITRILE
- KBioGR_000103
- BRD-A52922642-001-03-7
- DA-63679
- GALLO?
- (+/-)-Methoxyverapamil; Benzeneacetonitrile, a-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-a-(1-methylethyl)-; Valeronitrile, 5-[(3,4-dimethoxyphenethyl)methylamino]-2-isopropyl-2-(3,4,5-trimethoxyphenyl)- (8CI); a-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]met
-
- MDL: MFCD00058000
- Piscine à noyau: InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
- La clé Inchi: OKCRIUNHEQSXFD-UHFFFAOYSA-N
- Sourire: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Propriétés calculées
- Qualité précise: 520.27000
- Masse isotopique unique: 484.29372238g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 14
- Complexité: 639
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 73.2Ų
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Indice de réfraction: nD25 1.5402
- Le PSA: 73.18000
- Le LogP: 5.66408
- Solubilité: Pas encore déterminé
Gallopamil Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
Gallopamil PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-25mg |
Gallopamil |
16662-47-8 | 98.84% | 25mg |
¥ 3580 | 2023-09-07 | |
ChemScence | CS-0002968-10mg |
Gallopamil |
16662-47-8 | >98.0% | 10mg |
$150.0 | 2022-04-27 | |
TRC | M271768-10mg |
(+/-)-Methoxyverapamil |
16662-47-8 | 10mg |
$190.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-5 mg |
Gallopamil |
16662-47-8 | 5mg |
¥1310.00 | 2022-04-26 | ||
MedChemExpress | HY-14276-10mM*1mLinDMSO |
Gallopamil |
16662-47-8 | ≥98.0% | 10mM*1mLinDMSO |
¥1599 | 2022-05-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202706-25mg |
(±)-Methoxyverapamil Hydrochloride, |
16662-47-8 | ≥98% | 25mg |
¥308.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-100mg |
Gallopamil |
16662-47-8 | 98.84% | 100mg |
¥ 8125 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11353-1 mL * 10 mM (in DMSO) |
Gallopamil |
16662-47-8 | 98.84% | 1 mL * 10 mM (in DMSO) |
¥ 1346 | 2023-09-07 | |
A2B Chem LLC | AA89059-10mg |
Benzeneacetonitrile, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-α-(1-methylethyl)- |
16662-47-8 | 98.84% | 10mg |
$133.00 | 2024-01-03 | |
A2B Chem LLC | AA89059-200mg |
Benzeneacetonitrile, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4,5-trimethoxy-α-(1-methylethyl)- |
16662-47-8 | 98.84% | 200mg |
$564.00 | 2024-01-03 |
Gallopamil Littérature connexe
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
3. Book reviews
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
5. Book reviews
16662-47-8 (Gallopamil) Produits connexes
- 67018-85-3(Norverapamil)
- 52-53-9(verapamil)
- 92302-55-1(Benzeneacetonitrile,3,4-dimethoxy-a-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]-a-(1-methylethyl)-)
- 77326-93-3(p-O-Desmethyl Verapamil)
- 2229487-97-0(3-methoxy-3-(3-methyloxetan-3-yl)methylazetidine)
- 2138030-68-7(5,6-Difluoro-1-benzofuran-3-carboxylic acid)
- 2407177-57-3(Cyclopropanecarboxamide, N-[3-(aminosulfonyl)-4-(3-chlorophenoxy)phenyl]-1-(2-chlorophenyl)-)
- 2228195-62-6(1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carbonitrile)
- 773873-41-9(4-(methoxycarbonyl)-5-methylfuran-2-carboxylic acid)
- 2229348-16-5(dimethyl({2-(piperidin-4-yl)methyl-1,3-thiazol-5-yl}methyl)amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:16662-47-8)Gallopamil

Pureté:99%/99%/99%/99%/99%/99%
Quantité:50mg/100mg/500mg/5mg/10mg/25mg
Prix ($):614.0/864.0/1730.0/154.0/246.0/436.0